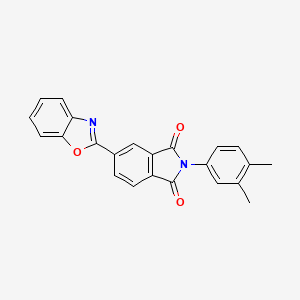
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of cancer cells by targeting the Notch signaling pathway, which is involved in cell proliferation and differentiation. In neurobiology, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to enhance the differentiation of neural stem cells into neurons, which may have implications for the treatment of neurodegenerative diseases. In drug discovery, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a lead compound for the development of new drugs that target the Notch signaling pathway.
Mechanism of Action
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with the Notch signaling pathway. Notch is a transmembrane receptor that plays a critical role in cell proliferation and differentiation. Upon activation, Notch undergoes proteolytic cleavage, which releases its intracellular domain (NICD). NICD then translocates to the nucleus, where it interacts with transcription factors to regulate gene expression. 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activation of Notch by binding to the enzyme gamma-secretase, which is responsible for the cleavage of Notch. This prevents the release of NICD and downstream signaling, leading to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have both biochemical and physiological effects. Biochemically, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of gamma-secretase, which is involved in the cleavage of various transmembrane proteins, including Notch. Physiologically, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of cancer cells and enhance the differentiation of neural stem cells into neurons. However, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has also been found to have cytotoxic effects on some normal cells, indicating that its use may be limited in certain applications.
Advantages and Limitations for Lab Experiments
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity for the Notch signaling pathway. Additionally, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound, which allows for easy modification and optimization of its structure for specific applications. However, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione also has limitations, including its cytotoxic effects on some normal cells, which may limit its use in certain applications. Additionally, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the optimization of its structure for improved potency and selectivity for the Notch signaling pathway. Additionally, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione may be used as a lead compound for the development of new drugs that target the Notch signaling pathway. Furthermore, the potential applications of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in other fields, such as immunology and infectious diseases, may be explored. Finally, the cytotoxic effects of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione on normal cells may be further investigated to determine its safety and efficacy in clinical applications.
Synthesis Methods
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetylamino benzoic acid. This intermediate is then reacted with o-nitrophenyl isocyanate to form 2-acetylamino-5-nitrobenzoic acid, which is further reacted with 3,4-dimethyl aniline to form the final product, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione.
properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-13-7-9-16(11-14(13)2)25-22(26)17-10-8-15(12-18(17)23(25)27)21-24-19-5-3-4-6-20(19)28-21/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFYXNURQOQJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)
![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)
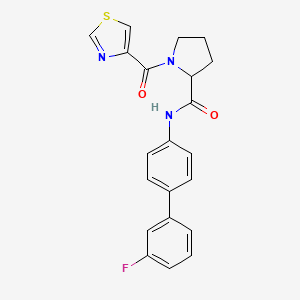
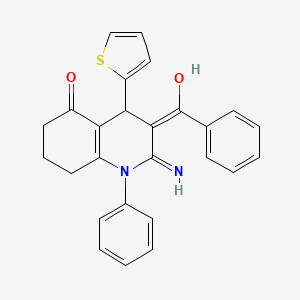
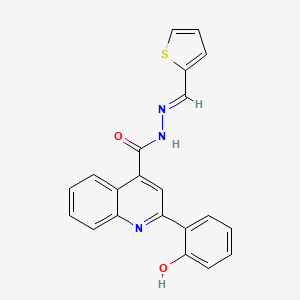
![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![7-(4-isopropylbenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6059732.png)
![ethyl 4-(cyclopropylmethyl)-1-[(6-methyl-4-quinolinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6059745.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)
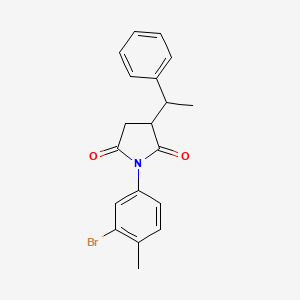
![2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)